molecular formula C7H8ClNO B151041 (2-Amino-6-chlorophenyl)methanol CAS No. 39885-08-0

(2-Amino-6-chlorophenyl)methanol

Cat. No. B151041
CAS RN: 39885-08-0
M. Wt: 157.6 g/mol
InChI Key: YKQICINWSAISBB-UHFFFAOYSA-N
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Description

“(2-Amino-6-chlorophenyl)methanol” is a chemical compound with the CAS Number: 39885-08-0 . It has a molecular weight of 157.6 and is a solid at room temperature . The IUPAC name for this compound is also "(2-amino-6-chlorophenyl)methanol" .


Molecular Structure Analysis

The InChI code for “(2-Amino-6-chlorophenyl)methanol” is 1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 . This indicates that the compound consists of a benzene ring with a chlorine atom and an amino group attached at positions 2 and 6, respectively, and a methanol group attached to the benzene ring .


Physical And Chemical Properties Analysis

“(2-Amino-6-chlorophenyl)methanol” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Synthesis : (2-Amino-6-chlorophenyl)methanol is synthesized using palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).

  • Conversion into Other Compounds : This chemical can be converted into other compounds, such as acyclovir and its derivatives, through reactions involving chloro(thiophenol) and triethylamine in methanol solution (Buck, Eleuteri, & Reese, 1994).

  • Synthesis of Novel Compounds : It is used in the synthesis of novel compounds like thiazol-5-yl and thiophene-2-yl methanone derivatives, which are characterized by various spectroscopic techniques. These studies assist in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

  • Optimized Synthesis Processes : Research has focused on optimizing the synthesis process of related compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, providing insights into the effects of temperature, molar ratios, and reaction times (Wang Guo-hua, 2008).

Biocatalysis and Biological Applications

  • Biocatalytic Synthesis : A study demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant Escherichia coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This method proved to be green, economic, and efficient (Chen et al., 2021).

  • Key Chiral Intermediate Production : Another study used microorganisms for the stereoselective reduction of related compounds to produce important chiral intermediates of pharmaceutical drugs like Betahistine (Ni, Zhou, & Sun, 2012).

Spectroscopy and Material Science

  • Spectroscopic Studies : The electronic spectra of related compounds like 2-chlorophenol have been studied both experimentally and computationally to understand the effects of substituents on solvatochromic behavior in different solvents (Tetteh, Zugle, Adotey, & Quashie, 2018).

Safety And Hazards

The safety information for “(2-Amino-6-chlorophenyl)methanol” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2-amino-6-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQICINWSAISBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620226
Record name (2-Amino-6-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-6-chlorophenyl)methanol

CAS RN

39885-08-0
Record name (2-Amino-6-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-6-chlorobenzoic acid (25.0 g, 143 mmol) was dissolved in 120 mL of anhydrous THF in a 500 mL 2 neck round bottom flask. The solution was cooled in an ice-water bath. 215 mL of 1.0 M lithium aluminum hydride (LAH) THF solution was then added dropwise. After all of the LAH was added, the reaction mixture was allowed to warm up to room temperature and stirred at room temperature for overnight. ˜10 mL of water was added to the reaction mixture followed by 7 g 15% NaOH. An additional 20 g of water was added to the reaction mixture. Decant the organic THF phase and the solid was added with ethyl acetate. ˜200 mL and stirring and combined ethyl acetate organic portion and THF portion and added Na2SO4 drying agent. The mixture was filtered and evaporated. ˜20 g yellow solid was obtained without further purification for next step reaction.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 g
Type
reactant
Reaction Step Five
Name
Quantity
20 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of [2-chloro-6-(isopropylamino)phenyl]methanol, 5-chloro-2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine (2.7 g, ratio; 1:1, step 2) and manganese dioxide (3.9 g, 33.8 mmol) in toluene (50 mL) was stirred at reflux temperature for 16 h. The mixture was filtrated through a pad of Celite and the filtrate was concentrated in vacuo. The residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:30) to give 1.2 g (45% from (2-amino-6-chlorophenyl)methanol) of the title compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (1.1 g, 29.1 mmol) in tetrahydrofuran (150 mL) was added 2-amino-6-chlorobenzoic acid (5 g, 29.1 mmol) at 0° C. The mixture was stirred at room temperature for 16 h. Then, the reaction mixture was quenched with sodium sulfate decahydrate (3 g) and brine (10 ml) and filtrated through a pad of Celite. The organic layer was concentrated in vacuo and the residue was chromatographed on a column of silica gel eluting with ethyl acetate/hexane (1:2) to give 2.4 g (52%) of the title compound as a colorless oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 2
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 3
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 4
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 5
(2-Amino-6-chlorophenyl)methanol
Reactant of Route 6
(2-Amino-6-chlorophenyl)methanol

Citations

For This Compound
1
Citations
MY Stevens, K Wieckowski, P Wu, RT Sawant… - Organic & …, 2015 - pubs.rsc.org
A microwave-assisted, multicomponent protocol for the synthesis of substituted 3,4-dihydroquinazolinones via a novel cascade imine/cyclization/aza-Henry reaction sequence is …
Number of citations: 21 pubs.rsc.org

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